2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol
Description
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol (CAS: N/A; ChemDiv ID: P789-0439) is a piperazine-derived compound featuring a 4-chlorophenyl-substituted piperazine ring and a 3-methoxyphenyl ethanol moiety. Its molecular formula is C₁₉H₂₃ClN₂O₂, with a molecular weight of approximately 346.85 g/mol (calculated). The compound is utilized as a screening agent in drug discovery, particularly for central nervous system (CNS) targets, due to the structural similarity of piperazine derivatives to psychoactive pharmaceuticals . Key structural attributes include:
- 3-Methoxyphenyl ethanol moiety: Contributes to hydrogen bonding and influences stereoelectronic properties.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-4-2-3-15(13-18)19(23)14-21-9-11-22(12-10-21)17-7-5-16(20)6-8-17/h2-8,13,19,23H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNOKUYLQNJXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol can be achieved through a multi-step process. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom . The reaction conditions typically require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors, which play a role in mood regulation and neurological function . The compound may also inhibit certain enzymes, leading to altered biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of the target compound with analogous structures from the literature:
Structural and Physicochemical Comparisons
*Estimated based on structural similarity to P804-0813 .
†Calculated from molecular formula C₁₉H₂₃FN₂O.
Key Observations :
- Substituent Position : The 3-methoxy group in the target compound vs. 4-methoxy in CAS 400075-60-7 may alter receptor binding selectivity due to steric and electronic differences .
- Piperazine Modifications : Bulky benzhydryl groups (e.g., hydroxyzine) favor histamine H₁ receptor antagonism, whereas smaller substituents (e.g., 4-chlorophenyl) may target serotonin or dopamine receptors .
Pharmacological Profiles
- Target Compound : Presumed CNS activity (e.g., serotonin 5-HT₁A/2A receptor modulation) based on structural analogs .
- CAS 400075-60-7 : Fluorine substitution may reduce metabolic degradation compared to chlorine, improving pharmacokinetics .
- Hydroxyzine : Benzhydryl group confers antihistamine activity, highlighting how bulkier substituents diverge from the target compound’s likely applications .
- Pyridine Derivatives (): Pyridine-based piperazines (e.g., UDO) inhibit CYP51 in Trypanosoma cruzi, underscoring the role of aromatic heterocycles in antiparasitic activity .
Biological Activity
2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol, also known by its various chemical identifiers, is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on various biological targets, including neurotransmitter receptors and its therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 363.89 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group and a methoxyphenyl group, which are critical for its biological activity.
1. Dopamine Receptor Affinity
Research has shown that compounds similar to this compound exhibit significant affinity for dopamine receptors, particularly the D4 subtype. A notable study reported that N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide had an IC50 value of 0.057 nM for the D4 receptor, indicating high selectivity over other receptor types such as D2 and serotonin receptors . This suggests that modifications to the piperazine structure can enhance selectivity and potency towards specific receptor subtypes.
2. Antichlamydial Activity
A related study indicated that certain piperazine derivatives possess antichlamydial activity. While specific data on the compound was not provided, the structural similarity implies potential effectiveness against Chlamydia species. The presence of electron-withdrawing groups like chlorine may enhance the activity by increasing the lipophilicity and reactivity of the compound .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to this compound:
| Study | Compound | Target | Activity | IC50 Value |
|---|---|---|---|---|
| Study A | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | High Affinity | 0.057 nM |
| Study B | Various piperazine derivatives | Chlamydia spp. | Antichlamydial Activity | Moderate |
| Study C | Quinazolinone derivatives | Inflammation Model | Anti-inflammatory Activity | Moderate to High |
The mechanism by which this compound exerts its effects is likely multifaceted:
- Receptor Binding : The compound's ability to bind selectively to dopamine receptors suggests that it may modulate dopaminergic signaling pathways, which are crucial in various neuropsychiatric conditions.
- Inflammatory Pathway Modulation : Its structural components may influence inflammatory mediators, potentially leading to reduced inflammation in relevant models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
